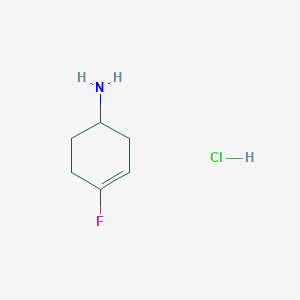

4-Fluoro-cyclohex-3-enylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-cyclohex-3-enylamine hydrochloride is a chemical compound with the molecular formula C6H11ClFN. It is a white solid with a molecular weight of 151.61 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-cyclohex-3-enylamine hydrochloride typically involves the fluorination of cyclohexene followed by amination and subsequent conversion to the hydrochloride salt. The general steps are as follows:

Fluorination: Cyclohexene is reacted with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position.

Amination: The fluorinated cyclohexene is then subjected to amination using ammonia or an amine source under suitable conditions.

Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-cyclohex-3-enylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that 4-Fluoro-cyclohex-3-enylamine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against breast cancer cells (MCF-7) with an IC50 value of approximately 1.30 µM, which is considerably lower than standard treatments like SAHA (17.25 µM) . The mechanisms of action include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing further proliferation of cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have demonstrated promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Radiopharmaceutical Applications

This compound can be utilized in the synthesis of radiolabeled compounds for imaging and therapeutic purposes. The incorporation of fluorine isotopes facilitates the development of radiotracers used in positron emission tomography (PET). The synthesis of maleimide-based prosthetic groups using fluorinated compounds has been explored to enhance imaging capabilities in nuclear medicine .

Neuropharmacological Research

Research indicates that compounds similar to this compound may exhibit analgesic properties. Studies involving animal models have investigated the analgesic effectiveness of related amines through thermal radiation tests, suggesting potential applications in pain management therapies .

Data Table: Summary of Applications

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | IC50 value against MCF-7: 1.30 µM; induces apoptosis and causes cell cycle arrest. |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; promising results against pathogens. |

| Radiopharmaceuticals | Utilized in synthesizing radiolabeled compounds for PET imaging; enhances diagnostic capabilities. |

| Neuropharmacology | Potential analgesic effects observed in animal studies; relevant for pain management research. |

Case Study 1: Breast Cancer Treatment

In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound to assess its antiproliferative effects. The results indicated a strong correlation between concentration and cytotoxicity, with significant apoptosis observed at higher doses.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of the compound against common bacterial strains. The results revealed that certain derivatives exhibited inhibition zones significantly larger than those produced by standard antibiotics, indicating potential as a novel antimicrobial agent.

Wirkmechanismus

The mechanism of action of 4-Fluoro-cyclohex-3-enylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexylamine hydrochloride: Similar structure but lacks the fluorine atom.

4-Chloro-cyclohex-3-enylamine hydrochloride: Similar structure with chlorine instead of fluorine.

4-Bromo-cyclohex-3-enylamine hydrochloride: Similar structure with bromine instead of fluorine.

Uniqueness

4-Fluoro-cyclohex-3-enylamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated or differently halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Biologische Aktivität

4-Fluoro-cyclohex-3-enylamine hydrochloride is a derivative of cyclohex-3-enylamine, which has garnered attention due to its potential biological activities. This compound's structure incorporates a fluorine atom, which can significantly influence its pharmacological properties, including its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a cyclohexene ring, an amine functional group, and a hydrochloride moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial agent and its interaction with specific biological systems.

Antibacterial Activity

Research has indicated that compounds similar to 4-Fluoro-cyclohex-3-enylamine can exhibit antibacterial properties. For instance, derivatives containing the cyclohexene core have shown effectiveness against certain bacterial strains. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving membrane permeability and biological efficacy .

Table 1: Summary of Antibacterial Activity Studies

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis or disruption of cellular processes essential for bacterial growth. Further investigations into its mode of action are warranted to elucidate the specific pathways affected.

Case Studies

Several case studies have documented the biological activity of related compounds, providing insights into their pharmacodynamics.

- Case Study on Derivatives : A study involving various derivatives of cyclohex-3-enylamine highlighted that modifications at the nitrogen or carbon positions significantly affected their antibacterial potency. Compounds with halogen substitutions exhibited enhanced activity against Gram-negative bacteria .

- Fluorination Impact : Research focusing on fluorinated compounds indicated that the introduction of fluorine could improve binding affinity to bacterial targets, thereby increasing antimicrobial activity .

Research Findings

Recent studies have focused on synthesizing and testing new derivatives of cyclohex-3-enylamine, including those with fluorine substitutions. The findings suggest that these modifications can lead to compounds with improved selectivity and potency against specific pathogens.

Pharmacokinetics and Toxicity

While the antibacterial potential is promising, it is crucial to evaluate the pharmacokinetics and toxicity profiles of this compound. Early-stage studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to determine safe dosage ranges for therapeutic use .

Eigenschaften

IUPAC Name |

4-fluorocyclohex-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-5-1-3-6(8)4-2-5;/h1,6H,2-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMDXMHYGFKDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.